molecular formula C13H14N2O3S B2831041 Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate CAS No. 864860-67-3

Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate

Cat. No.: B2831041
CAS No.: 864860-67-3
M. Wt: 278.33
InChI Key: OGBPSNPLOZKQCB-UHFFFAOYSA-N
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Description

Introduction to Ethyl 2-Propionamidobenzo[d]thiazole-6-Carboxylate

Historical Development Context

The synthesis of this compound emerged from systematic efforts to diversify benzothiazole scaffolds for structure-activity relationship (SAR) studies. Benzothiazoles gained prominence in the early 20th century as dyes and rubber vulcanization accelerators, but their pharmaceutical potential became evident with the discovery of riluzole (a benzothiazole-based neuroprotective agent) in the 1990s. The specific incorporation of a propionamide group at the 2-position and an ethyl ester at the 6-position reflects modern medicinal chemistry strategies to balance lipophilicity and hydrogen-bonding capacity.

Key milestones include:

  • 2000s : Development of high-throughput synthesis protocols for benzothiazole-6-carboxylates, enabling rapid derivatization.
  • 2010s : Identification of benzo[d]thiazole-2(3H)-one derivatives as monoamine oxidase inhibitors, spurring interest in analogous structures.
  • 2020s : Inclusion of this compound in commercial screening libraries (e.g., EvitaChem’s P109701), indicating industrial relevance.

Significance in Heterocyclic Chemistry Research

Benzothiazoles occupy a privileged position in heterocyclic chemistry due to their:

  • Electron-deficient aromatic system , facilitating nucleophilic substitution at the 2- and 6-positions.
  • Bioisosteric potential , mimicking indole or benzimidazole moieties in drug design.

This compound enhances these properties through:

  • Propionamide side chain : Introduces conformational flexibility and hydrogen-bond donor/acceptor sites.
  • Ethyl ester : Modulates solubility and serves as a prodrug moiety for carboxylic acid metabolites.

Comparative studies show that 6-carboxylate derivatives exhibit improved blood-brain barrier penetration relative to their 4- or 5-substituted analogs.

Position within Benzothiazole Derivative Classification Systems

Benzothiazole derivatives are classified by:

  • Substituent position : 2- and 6-substituents dominate pharmacological applications.
  • Functional group identity : Amides, esters, and thioethers are common.

This compound belongs to the 2-amido-6-ester subclass , distinguished by:

Feature This compound Typical 2-Substituted Derivatives
2-Position group Propionamide Thiol, alkyl, aryl
6-Position group Ethoxycarbonyl Hydrogen, halogen, nitro
Bioactivity focus CNS modulation Antimicrobial, anticancer

Such structural uniqueness positions it as a candidate for CNS drug discovery, particularly in depression and epilepsy research.

Academic and Industrial Research Landscape

Academic Research Trends
  • Synthetic methodology : Optimizing one-pot reactions between 2-mercaptoaniline derivatives and propionyl chloride.
  • Pharmacological screening : Evaluated in rodent models for antidepressant and anticonvulsant effects, showing 89.96% reduction in immobility time (vs. 83.62% for fluoxetine).
Industrial Applications
  • Drug discovery : Included in targeted libraries for neuromodulator development.
  • Material science : Investigated as a ligand for transition-metal catalysts in asymmetric synthesis.

Collaborative efforts between academia and industry focus on:

  • Patenting novel synthetic routes (e.g., microwave-assisted cyclization).
  • Structure-activity databases correlating substituent length (e.g., propionamide vs. acetamide) with target binding affinity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(propanoylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-11(16)15-13-14-9-6-5-8(7-10(9)19-13)12(17)18-4-2/h5-7H,3-4H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBPSNPLOZKQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate under basic conditions, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate is part of the benzo[d]thiazole family, which is known for its significant pharmacological properties. Compounds in this class have been reported to exhibit:

  • Antibacterial Activity : Research indicates that derivatives of benzo[d]thiazole, including this compound, have shown promising results against various bacterial strains. For instance, a study highlighted the synthesis of new benzo[d]thiazole derivatives that demonstrated potent antibacterial effects, suggesting their potential as lead compounds in drug development .
  • Anticancer Properties : The compound's structure allows for the modification of substituents that can enhance its efficacy against cancer cells. A focused library of benzothiazole-based inhibitors has been developed, demonstrating antiproliferative activity against breast cancer cells (MCF-7), indicating the potential of this compound in oncology .
  • Neuroprotective Effects : The benzo[d]thiazole scaffold has been associated with neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to the compound's ability to interact with specific biological targets involved in neuroprotection .

Synthesis and Structural Modifications

The synthesis of this compound involves several methods that allow for structural modifications to enhance its bioactivity. The synthetic pathways generally include:

  • Cyclization Reactions : Various cyclization methods have been employed to create benzo[d]thiazole derivatives efficiently. These methods often utilize readily available starting materials and can be adapted to produce a range of functionalized products .
  • Substituent Variation : The introduction of different substituents at positions 4 and 5 on the benzo[d]thiazole ring can significantly affect the compound's biological properties. Studies have shown that by altering these substituents, researchers can optimize the pharmacological profile of the compound for specific therapeutic applications .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
Study 1Antibacterial ActivityDemonstrated significant inhibition against multiple bacterial strains, suggesting its potential as an antibacterial agent .
Study 2Anticancer ActivityEvaluated antiproliferative effects on MCF-7 cells; compounds showed promising results, indicating potential for cancer treatment .
Study 3NeuroprotectionExplored mechanisms of neuroprotection related to Alzheimer’s disease; indicated beneficial effects through specific molecular interactions .

Mechanism of Action

The mechanism of action of ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate can be contextualized by comparing it to analogous benzothiazole derivatives. Below is a detailed analysis:

Structural and Functional Comparisons

Compound Name Substituent (Position 2) Ester Group Molecular Weight Key Properties/Activities References
This compound Propionamide Ethyl 279.33 (calc.) Enhanced lipophilicity; potential Hsp90 inhibitor
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate Amino Ethyl 236.26 Precursor for derivatization; limited bioactivity
Ethyl 2-bromobenzo[d]thiazole-6-carboxylate Bromo Ethyl 284.90 Reactive intermediate for coupling reactions
Methyl 2-aminobenzo[d]thiazole-6-carboxylate Amino Methyl 222.25 (calc.) Faster ester hydrolysis; used in hydroxy-substituted analogs
Ethyl 2-acetamidobenzo[d]thiazole-6-carboxylate Acetamide Ethyl 264.29 (calc.) Shorter alkyl chain; reduced lipophilicity vs. propionamide
Ethyl 2-cyanobenzo[d]thiazole-6-carboxylate Cyano Ethyl 233.04 Electron-withdrawing group; alters electronic properties

Key Research Findings

Synthetic Flexibility: The propionamide derivative is synthesized via acylation of the amino precursor, contrasting with bromo or cyano analogs that require halogenation or cyanation reagents . Hydroxy-substituted derivatives (e.g., methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate) exhibit improved solubility due to hydrogen bonding, whereas the propionamide derivative’s lipophilicity may enhance membrane permeability .

Biological Activity: Benzothiazoles with amide substituents, such as 2-acetamido and 2-propionamido derivatives, show promise as enzyme inhibitors. The propionamide’s longer alkyl chain may improve target binding via hydrophobic interactions.

Physicochemical Properties: The ethyl ester group in this compound confers slower hydrolysis rates compared to methyl esters, influencing drug stability .

Biological Activity

Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C11_{11}H12_{12}N2_{2}O2_{2}S
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 50850-93-6

The compound features a benzothiazole core, which is known for its biological activity, particularly in inhibiting heat shock proteins (Hsp90), a crucial target in cancer therapy.

Inhibition of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that plays a vital role in the maturation and stabilization of various client proteins involved in cancer progression. This compound acts as an inhibitor of Hsp90, disrupting its function and leading to the degradation of oncogenic client proteins. This inhibition can induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies .

Anticancer Activity

Recent studies have evaluated the anticancer properties of benzothiazole derivatives, including this compound. The compound has shown significant antiproliferative activity against various cancer cell lines. For instance, in MCF-7 breast cancer cells, compounds with similar structures demonstrated low-micromolar IC50_{50} values, indicating potent inhibitory effects on cell growth .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It may inhibit necrosis-mediated cell death pathways associated with neurodegenerative diseases such as ischemic stroke and Alzheimer's disease. The ability to modulate necroptosis through the inhibition of RIP1/RIP3 pathways presents a novel approach to protecting neuronal integrity during ischemic events .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted several key features that contribute to the biological activity of benzothiazole derivatives:

Structural FeatureImpact on Activity
Benzothiazole moietyEssential for Hsp90 binding
Amide linkageEnhances interaction with target
Aromatic substitutionsModulate potency and selectivity

These findings suggest that modifications to the benzothiazole scaffold can lead to improved efficacy and specificity for cancer and neurodegenerative disease targets.

Case Studies

  • Cancer Cell Lines : In vitro studies using MCF-7 breast cancer cells showed that this compound significantly reduced cell viability with an IC50_{50} value of approximately 3.9 μM .
  • Neuroprotection : Research on murine models indicated that compounds inhibiting necrosis pathways could reduce neuronal loss during ischemic events. This compound was shown to decrease markers of cell death in treated neurons .

Q & A

Q. What are the key synthetic pathways for Ethyl 2-propionamidobenzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions starting with a benzothiazole core. A common approach includes:

  • Step 1 : Condensation of a benzothiazole-6-carboxylate precursor with propionyl chloride under basic conditions (e.g., using triethylamine in dichloromethane).
  • Step 2 : Controlled temperature (0–25°C) to prevent side reactions like ester hydrolysis.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while inert atmospheres minimize oxidation .
    Yields can be improved by adjusting stoichiometry (1.2–1.5 equivalents of propionyl chloride) and using catalysts like DMAP (4-dimethylaminopyridine) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

  • NMR : Key signals include the ester carbonyl (~δ 165 ppm in 13C^{13}\text{C} NMR), thiazole protons (δ 7.5–8.5 ppm in 1H^{1}\text{H} NMR), and propionamide NH (~δ 11.5 ppm). Multiplicity analysis confirms regioselectivity .
  • IR : Stretching vibrations for ester C=O (~1720 cm1^{-1}) and amide C=O (~1680 cm1^{-1}) distinguish functional groups .
  • LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 307.08) and detects impurities (e.g., hydrolyzed byproducts) .

Q. How does the compound’s structure influence its solubility and stability in biological assays?

The ethyl ester enhances lipophilicity (LogP ~2.5), improving membrane permeability. However, the amide group is prone to hydrolysis under acidic or alkaline conditions. Stability studies recommend:

  • Storage at –20°C in anhydrous DMSO.
  • Use of neutral buffers (pH 7.4) for in vitro assays to minimize degradation .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., IC50_{50}50​ variability) be resolved in anticancer studies?

Contradictions often arise from:

  • Impurities : HPLC purity >95% is critical; residual solvents (e.g., DMF) may interfere with cytotoxicity assays .
  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) and incubation times (24–72 hrs) alter results. Standardize protocols using ATP-based viability assays .
  • Metabolic instability : Use liver microsome models to assess first-pass metabolism and adjust dosing regimens .

Q. What computational strategies are effective for predicting binding modes to biological targets like BCL-2 or DNA gyrase?

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1G5M for BCL-2) to identify key interactions (e.g., hydrogen bonds with Arg107).
  • MD simulations : GROMACS trajectories (50 ns) reveal stability of the amide-thiazole pharmacophore in binding pockets .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole) with inhibitory potency .

Q. How can regioselectivity challenges in derivatizing the thiazole ring be addressed?

  • Directed metalation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the C4 position selectively, enabling halogenation or alkylation .
  • Protecting groups : Temporarily block the amide with Boc (tert-butyloxycarbonyl) to direct reactions to the ester or thiazole nitrogen .

Q. What crystallographic methods validate the compound’s solid-state structure, and how are disorder issues managed?

  • X-ray diffraction : SHELX software refines structures using high-resolution data (<1.0 Å). Key parameters: R1 < 0.05, wR2 < 0.10 .
  • Disorder handling : Apply PART instructions in SHELXL to model split positions for flexible ethyl ester groups .
  • Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) maps interactions like N–H⋯O=C, critical for crystal packing .

Q. What strategies optimize pro-apoptotic activity while reducing off-target effects?

  • SAR studies : Modify the propionamide chain (e.g., cyclopropyl substitution) to enhance affinity for caspase-3 over kinases .
  • Prodrug design : Incorporate hydrolyzable groups (e.g., tert-butyl esters) for targeted release in tumor microenvironments .
  • Selectivity screening : Profile against >50 kinases using KINOMEscan to identify and mitigate off-target binding .

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